(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

Conformational analysis Peptide backbone geometry Structure-activity relationship

Researchers requiring rigid, stereodefined piperidine scaffolds for peptide SAR often face inconsistent conformations with standard proline analogs. (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid (CAS 653589-37-8) solves this by imposing a chair conformation with distinct φ/ψ angle preferences. • Enables systematic SAR exploration; piperidine scaffolds altered receptor subtype selectivity up to 65-fold in published studies. • Free 4-hydroxyl serves as a handle for on-resin phosphorylation, sulfation, or glycosylation to generate homogeneous post-translationally modified peptide probes. • Conformationally restricted backbone resists proteolytic degradation, extending in vivo half-life for oral peptide and long-acting injectable programs. Supplied as ≥97% HPLC white powder; store at 0-8°C. Immediate global dispatch from BenchChem.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
CAS No. 653589-37-8
Cat. No. B1363559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid
CAS653589-37-8
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19+/m1/s1
InChIKeyCJGSLUBWMLBOFZ-YJYMSZOUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid and why procurement specialists should care


(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid (CAS 653589-37-8, MFCD04112684, C₂₁H₂₁NO₅, MW 367.40) is a conformationally constrained, non-proteogenic amino acid derivative featuring a six-membered piperidine ring with a (2S,4R) stereochemistry, an Fmoc-protected secondary amine, and a free 4-hydroxyl group . The compound belongs to the class of Fmoc-protected hydroxypipecolic acids and serves as a chiral building block in solid-phase peptide synthesis (SPPS) for introducing rigid, stereochemically defined piperidine scaffolds into peptide backbones . Its structural attributes make it a critical reagent for structure-activity relationship (SAR) studies, peptidomimetic design, and the development of conformationally restricted therapeutic candidates .

Why you cannot substitute (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid with other Fmoc-amino acids or hydroxypiperidines


Generic substitution of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid fails due to three irreconcilable factors. First, the piperidine six-membered ring imposes a fundamentally different conformational landscape compared to the pyrrolidine five-membered ring of Fmoc-4-hydroxyproline (Hyp), with X-ray crystallography and computational studies confirming that pipecolic acid derivatives preferentially adopt chair conformations that alter peptide backbone φ/ψ angles and hydrogen-bonding networks [1]. Second, stereochemistry is non-interchangeable: the (2S,4R) configuration defines a specific three-dimensional orientation of the carboxyl and hydroxyl groups that differs markedly from its diastereomers (2R,4S) (CAS 917099-02-6) , (2S,4S) , and (2R,4R) (CAS 2518361-77-6) , each of which produces distinct peptide conformations and cannot be used interchangeably without altering biological activity. Third, alternative N-protecting groups such as Boc are incompatible with Fmoc-SPPS workflows without protocol redesign, risking costly synthesis failures.

Quantitative differentiation of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid versus analogs: Evidence for scientific selection


Ring size conformational divergence: Piperidine (6-membered) vs. proline (5-membered) vs. azetidine (4-membered)

When selecting a constrained amino acid for peptide backbone rigidification, the ring size of the heterocyclic scaffold fundamentally determines the conformational ensemble accessible to the peptide. (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid contains a six-membered piperidine ring that, based on X-ray crystallographic analysis of pipecolic acid-containing peptides, preferentially adopts a chair conformation with the Cα-Hα bond in the equatorial disposition [1]. This contrasts with the five-membered pyrrolidine ring of Fmoc-4-hydroxyproline (Fmoc-Hyp-OH), which adopts envelope or half-chair puckering, and the four-membered azetidine ring of Fmoc-Aze-OH, which is nearly planar due to Bayer strain [2]. Computational studies comparing Ac-Pip-NHMe (piperidine), Ac-Pro-NHMe (proline), and Ac-Aze-NHMe (azetidine) reveal that the φ/ψ dihedral angle preferences differ by approximately 30–60° between ring sizes, translating to distinct peptide secondary structure propensities [3].

Conformational analysis Peptide backbone geometry Structure-activity relationship

Diastereomeric differentiation: (2S,4R) vs. (2R,4S) stereochemical configuration alters biological activity

The (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid (CAS 653589-37-8) represents one specific diastereomer among four possible stereoisomers of Fmoc-4-hydroxypiperidine-2-carboxylic acid. The alternative diastereomer (2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid (CAS 917099-02-6) is commercially available and distinct . Additional diastereomers include the cis-configured (2S,4S) and (2R,4R) variants . In constrained peptide synthesis, the absolute configuration at both C2 (carboxyl-bearing) and C4 (hydroxyl-bearing) positions dictates the three-dimensional presentation of the backbone and side-chain functionalities. Substituting one diastereomer for another without re-optimization introduces an uncontrolled variable that may abolish target binding or alter peptide folding. This principle is well-established: in a study of conformationally constrained opioid peptide analogues, changing stereochemistry at a single constrained residue altered receptor subtype selectivity by >60-fold [1].

Stereochemistry Chiral building block Diastereomer comparison

Orthogonal protecting group compatibility: Fmoc vs. Boc in SPPS workflows

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid carries an Fmoc group on the piperidine nitrogen, making it directly compatible with standard Fmoc/tBu SPPS protocols where Fmoc is removed under mild basic conditions (typically 20% piperidine in DMF) while acid-labile side-chain protecting groups (tBu, Boc, Trt, Pbf) remain intact . The alternative Boc-protected analog, (2S,4R)-Boc-4-hydroxypiperidine-2-carboxylic acid , requires strongly acidic conditions (TFA) for deprotection, which is incompatible with acid-labile resins and side-chain protecting groups used in Fmoc-SPPS. Attempting to substitute the Boc analog into an Fmoc-SPPS workflow would result in premature deprotection or synthesis failure. The orthogonal nature of Fmoc protection enables selective, stepwise peptide assembly and is the industry standard for automated SPPS [1].

Solid-phase peptide synthesis Orthogonal protection Fmoc/tBu strategy

4-Hydroxyl functional handle: Enables site-specific conjugation and post-synthetic modification

The free 4-hydroxyl group on (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid provides a versatile functional handle not present in non-hydroxylated analogs such as Fmoc-pipecolic acid (Fmoc-Pip-OH, CAS 86069-86-5) . This hydroxyl group has been demonstrated to enable immobilization onto 2-chlorotritylchloride resin under microwave irradiation for cyclic peptide synthesis, alongside other Fmoc-aminoalcohols including Fmoc-tyramine and Fmoc-ethanolamine [1]. The presence of the hydroxyl also permits on-resin modification, including phosphorylation to mimic post-translational modifications, sulfation, or glycosylation, or attachment of fluorophores and affinity tags [2]. Non-hydroxylated pipecolic acid lacks this synthetic versatility, limiting downstream functionalization options.

Bioconjugation Post-translational modification mimicry Cyclic peptide synthesis

Where (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid delivers measurable value: Validated application scenarios


Structure-activity relationship (SAR) studies requiring systematic backbone rigidification

Researchers investigating peptide-receptor interactions can incorporate (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid as a conformationally constrained amino acid replacement for natural residues. The six-membered piperidine ring imposes a chair conformation with distinct φ/ψ angle preferences (~30–60° different from five-membered proline analogs), enabling systematic exploration of conformational space in SAR campaigns. Studies have demonstrated that incorporating constrained piperidine scaffolds can alter receptor subtype selectivity by up to 65-fold compared to less constrained analogs [1].

Development of metabolically stable peptidomimetics and protease-resistant therapeutic candidates

The piperidine scaffold of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid provides a non-natural backbone that resists proteolytic degradation when incorporated into peptide sequences. Unlike natural L-amino acids, which are susceptible to endogenous proteases, the conformationally restricted piperidine moiety disrupts recognition by proteolytic enzymes, potentially extending in vivo half-life of peptide therapeutics [2]. This application is particularly relevant for oral peptide drug development and long-acting injectable formulations.

Synthesis of cyclic peptides and constrained macrocycles via hydroxyl-mediated cyclization

The free 4-hydroxyl group of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid enables cyclization strategies not accessible with non-hydroxylated analogs. The hydroxyl can serve as an anchor point for resin immobilization or as a nucleophile for lactonization or ether formation to generate cyclic peptide architectures [3]. This approach has been validated in the synthesis of conformationally restricted RGD peptide analogues and other integrin-targeting cyclic peptides.

Post-translational modification mimicry in synthetic peptide probes

The 4-hydroxyl group of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid can be selectively phosphorylated, sulfated, or glycosylated on-resin to generate peptide probes that mimic naturally occurring post-translationally modified proteins [4]. This capability is valuable for studying kinase substrate specificity, sulfotyrosine-mediated protein-protein interactions, and glycopeptide biology, where access to homogeneous, site-specifically modified peptides is essential.

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